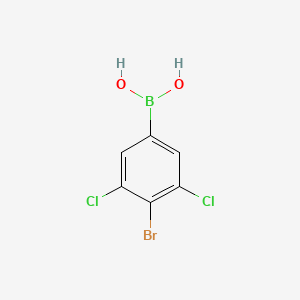

4-Bromo-3,5-dichlorophenyl boronic acid

Vue d'ensemble

Description

4-Bromo-3,5-dichlorophenyl boronic acid: is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenyl boronic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 4, 3, and 5 positions, respectively. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dichlorophenyl boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3,5-dichlorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and automated systems for precise control of reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3,5-dichlorophenyl boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Role in Suzuki Coupling Reactions

One of the primary applications of 4-bromo-3,5-dichlorophenyl boronic acid is in Suzuki coupling reactions. This reaction involves the coupling of aryl or vinyl boronic acids with halides using palladium catalysts to form biaryl compounds. The compound serves as an effective coupling partner due to its bromine and chlorine substituents, which enhance reactivity.

This compound is a precursor for the synthesis of various biologically active molecules. It has been utilized in the development of:

- Inhibitors for Mycobacterium tuberculosis : This compound has been involved in synthesizing inhibitors targeting chorismate mutase, an enzyme crucial for bacterial survival.

- PDE4B Inhibitors : Research indicates that derivatives synthesized from this boronic acid exhibit potential as phosphodiesterase inhibitors, which are relevant in treating inflammatory diseases.

- Anticancer Agents : The compound has been explored for creating nitrovinyl biphenyls that demonstrate anticancer properties, highlighting its significance in cancer research.

Table 2: Examples of Compounds Derived from this compound

| Compound Type | Application Area |

|---|---|

| Mycobacterium tuberculosis inhibitors | Antibacterial |

| PDE4B inhibitors | Anti-inflammatory |

| Nitrovinyl biphenyls | Anticancer |

Drug Discovery and Development

In drug discovery, this compound is instrumental in developing new therapeutic agents. Its ability to form stable complexes with various biological targets makes it a valuable tool. For instance, studies have shown that compounds derived from this boronic acid can effectively inhibit specific enzymes involved in disease pathways.

Case Study: Antiviral Applications

Recent research has focused on utilizing derivatives of this compound as potential antiviral agents against SARS-CoV-2. The structure-based optimization of these compounds has led to significant improvements in their biochemical inhibition profiles against viral proteases.

Mécanisme D'action

The primary mechanism by which 4-Bromo-3,5-dichlorophenyl boronic acid exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparaison Avec Des Composés Similaires

- 3,5-Dichlorophenyl boronic acid

- 4-Bromo-3-chlorophenyl boronic acid

- 2,4-Dichlorophenyl boronic acid

- 3,5-Dibromophenyl boronic acid

Comparison: 4-Bromo-3,5-dichlorophenyl boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to 3,5-dichlorophenyl boronic acid, the presence of the bromine atom at the 4-position can enhance its reactivity in cross-coupling reactions. Similarly, the dichloro substitution pattern distinguishes it from 4-bromo-3-chlorophenyl boronic acid, affecting its electronic properties and reactivity .

Activité Biologique

4-Bromo-3,5-dichlorophenyl boronic acid (CAS Number: 2121511-62-2) is an organoboron compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring with bromine and chlorine substitutions, which significantly influence its reactivity and biological interactions. This article explores the biological activity of this compound through various studies, highlighting its potential applications in drug development and enzyme inhibition.

- Molecular Formula : C₆H₄BBrCl₂O₂

- Molecular Weight : 269.716 g/mol

- Density : 1.9 g/cm³

- Boiling Point : 404.5 °C at 760 mmHg

- LogP : 3.38

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and as a potential therapeutic agent in cancer treatment.

Enzyme Inhibition

One of the primary areas of interest is the compound's ability to act as an enzyme inhibitor. Boronic acids are known to bind covalently to the active sites of serine proteases and other enzymes, which can lead to the development of novel inhibitors for therapeutic applications. For instance, studies have shown that derivatives of boronic acids can effectively inhibit proteasomes, thereby inducing apoptosis in cancer cells .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has been demonstrated that structurally similar boronic acids exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that biphenyl derivatives with similar structures exhibited potent cytotoxicity with IC₅₀ values ranging from 19.41 µM to 29.27 µM against human tumor cell lines . The mechanism of action often involves the induction of oxidative stress and disruption of cellular redox balance, leading to apoptosis .

Case Studies and Research Findings

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The boronic acid moiety can form reversible covalent bonds with diols in enzymes, leading to inhibition.

- Induction of Apoptosis : By disrupting mitochondrial functions and increasing reactive oxygen species (ROS), this compound can trigger apoptotic pathways in cancer cells.

- Targeting Tumor Microenvironments : Its unique structural properties may allow it to selectively target tumor cells while sparing normal cells.

Propriétés

IUPAC Name |

(4-bromo-3,5-dichlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIAWVYUPICPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255065 | |

| Record name | Boronic acid, B-(4-bromo-3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-62-2 | |

| Record name | Boronic acid, B-(4-bromo-3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-bromo-3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.